molecular formula C8H13N B14417208 2-Methyl-3-(propan-2-yl)-1H-pyrrole CAS No. 80278-01-9

2-Methyl-3-(propan-2-yl)-1H-pyrrole

Cat. No.: B14417208
CAS No.: 80278-01-9
M. Wt: 123.20 g/mol
InChI Key: BUQJAGXKDQGABP-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the second position and an isopropyl group at the third position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(propan-2-yl)-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-(propan-2-yl)but-2-enal with ammonia or primary amines can lead to the formation of the desired pyrrole compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(propan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrrole compounds.

Scientific Research Applications

2-Methyl-3-(propan-2-yl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(propan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrrole: Lacks the isopropyl group at the third position.

    3-Isopropylpyrrole: Lacks the methyl group at the second position.

    1H-Pyrrole: The parent compound without any substituents.

Uniqueness

2-Methyl-3-(propan-2-yl)-1H-pyrrole is unique due to the presence of both methyl and isopropyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other pyrrole derivatives.

Properties

CAS No.

80278-01-9

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

2-methyl-3-propan-2-yl-1H-pyrrole

InChI

InChI=1S/C8H13N/c1-6(2)8-4-5-9-7(8)3/h4-6,9H,1-3H3

InChI Key

BUQJAGXKDQGABP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1)C(C)C

Origin of Product

United States

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